molecular formula C16H13N3O3 B3063625 4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid CAS No. 7399-94-2

4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid

Cat. No.: B3063625
CAS No.: 7399-94-2
M. Wt: 295.29 g/mol
InChI Key: FSCLGIGYPFWUHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC-57893 typically involves the reaction of benzimidazole derivatives with benzoic acid derivatives under specific conditions. One common method includes the condensation of 2-aminobenzimidazole with 4-formylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of NSC-57893 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

NSC-57893 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzoic acid derivatives, and substituted benzoic acid compounds .

Scientific Research Applications

NSC-57893 has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: NSC-57893 is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of NSC-57893 involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. Additionally, NSC-57893 can bind to DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • NSC-106084
  • NSC-137546
  • NSC-138419
  • NSC-154957
  • NSC-158324
  • NSC-319745
  • NSC-345763
  • NSC-348926
  • NSC-401077
  • NSC-54162
  • NSC-56071
  • NSC-622444
  • NSC-622445
  • NSC-623548

Uniqueness

NSC-57893 is unique due to its specific benzimidazole and benzoic acid structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .

Properties

CAS No.

7399-94-2

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid

InChI

InChI=1S/C16H13N3O3/c20-10-19(12-7-5-11(6-8-12)16(21)22)9-15-17-13-3-1-2-4-14(13)18-15/h1-8,10H,9H2,(H,17,18)(H,21,22)

InChI Key

FSCLGIGYPFWUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(C=O)C3=CC=C(C=C3)C(=O)O

Key on ui other cas no.

7399-94-2

Origin of Product

United States

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